N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
Description
N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a piperazine carboxamide derivative featuring a benzylcarbamoyl group at the 3-position of the phenyl ring attached to the piperazine core. This compound is structurally characterized by its dual aromatic systems (phenyl and benzyl groups) and a carboxamide linker, which are critical for interactions with biological targets such as neurotransmitter receptors or enzymes. Its synthesis typically involves coupling reactions between substituted phenylpiperazines and benzylcarbamoyl precursors, followed by purification via chromatography .
Properties
Molecular Formula |
C25H26N4O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C25H26N4O2/c30-24(26-19-20-8-3-1-4-9-20)21-10-7-11-22(18-21)27-25(31)29-16-14-28(15-17-29)23-12-5-2-6-13-23/h1-13,18H,14-17,19H2,(H,26,30)(H,27,31) |
InChI Key |
MCSYMVVBVMAIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, a pyrazole-carbonyl derivative can be reacted with an amine in the absence of an additional acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in a variety of products depending on the substituent introduced.
Scientific Research Applications
N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine carboxamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with its analogues, focusing on structural variations, physicochemical properties, and biological implications.
Substituent Position and Electronic Effects
- N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide (): Structural Difference: Chlorine substituent at the 3-position of the phenyl ring. Activity: Chlorinated analogues are often associated with enhanced receptor binding in dopamine D3 antagonists .
- 4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide (): Structural Difference: Fluorine at the 4-position and a pyrrolidinyl carbonyl group.
Functional Group Modifications
- N-[3-(Difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide (): Structural Difference: Carbothioamide replaces carboxamide; difluoromethylsulfonyl group at the 3-position. Impact: The thioamide group (C=S) reduces hydrogen-bonding capacity but increases lipophilicity.
- Benzo[b][1,4]oxazin-3(4H)-one Analogues (): Examples: Compounds 54 (fluoro-substituted) and 55 (difluoro-substituted). Structural Difference: Bicyclic benzooxazinone scaffold replaces the benzylcarbamoyl-phenyl system. Impact: The rigid bicyclic system may enhance binding to enzymes like histone demethylases (e.g., KDM5A) but reduces conformational flexibility compared to the target compound .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight | ClogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Notable Substituents |
|---|---|---|---|---|---|
| Target Compound | 445.5 | 4.2 | 2 | 5 | 3-Benzylcarbamoyl phenyl |
| N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide | 345.8 | 3.5 | 1 | 4 | 3-Chlorophenyl |
| 4-(4-Fluorophenyl)-N-[4-(pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide | 422.5 | 3.8 | 1 | 6 | 4-Fluorophenyl, pyrrolidinyl |
| Compound 54 (Benzo[b][1,4]oxazinone) | 435.4 | 3.1 | 2 | 7 | 2-Fluoro-benzooxazinone |
Biological Activity
N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound known for its significant biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article explores the compound's structure, biological interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26N4O2
- Molecular Weight : 414.5 g/mol
- Functional Groups : The compound contains a piperazine ring, phenyl groups, and an amide linkage, which contribute to its chemical reactivity and biological activity.
1. Monoamine Oxidase Inhibition
This compound has been identified as a potent inhibitor of both MAO-A and MAO-B enzymes. Monoamine oxidases are critical in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, suggesting potential applications in treating depression and anxiety disorders.
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active sites of MAO-A and MAO-B through hydrogen bonding and hydrophobic interactions, stabilizing its conformation within the enzyme's active site.
2. Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for further pharmacological evaluation in conditions characterized by inflammation and pain.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound significantly inhibits the activity of MAO enzymes. The inhibition constants (IC50 values) suggest a strong binding affinity comparable to existing MAO inhibitors used in clinical settings.
- Animal Models : Preliminary studies using animal models have shown that administration of this compound leads to reduced symptoms of depression-like behavior in rodents, supporting its potential as an antidepressant agent.
Data Table: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| MAO Inhibition | Potent inhibitor of MAO-A and MAO-B |
| Anti-inflammatory | Exhibits significant anti-inflammatory effects |
| Analgesic | Potential analgesic properties indicated |
| Neuroprotective | May protect against neurodegeneration in models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
